molecular formula C14H17N3O2 B11669503 (3Z)-1-methyl-3-[(morpholin-4-ylamino)methylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-[(morpholin-4-ylamino)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11669503
M. Wt: 259.30 g/mol
InChI Key: PRNVSXIIWDRSCG-XNTDXEJSSA-N
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Description

(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound with a complex structure It features an indole core, a morpholine ring, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process. One common method includes the condensation of an indole derivative with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-METHYL-3-{[(MORPHOLIN-4-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, such as the combination of an indole core with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-methyl-3-[(E)-morpholin-4-yliminomethyl]indol-2-ol

InChI

InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(14(16)18)10-15-17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+

InChI Key

PRNVSXIIWDRSCG-XNTDXEJSSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1O)/C=N/N3CCOCC3

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C=NN3CCOCC3

Origin of Product

United States

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